Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-
Description
Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- is a complex organic compound with the molecular formula C16H15ClO5S. This compound is known for its unique bicyclic structure, which includes a bicyclo[3.2.1]octane core and a 2,4-dione functional group. The addition of a 3-[2-chloro-4-(methylsulfonyl)benzoyl] moiety further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5S/c1-23(21,22)10-4-5-11(12(17)7-10)16(20)13-14(18)8-2-3-9(6-8)15(13)19/h4-5,7-9,13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFVXFJMVNQBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)C3CCC(C3)C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458907 | |
| Record name | Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126656-88-0 | |
| Record name | Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dichlorocarbene Addition and Ring Expansion
Norbornene undergoes [2+1] cycloaddition with dichlorocarbene generated in situ from chloroform under strongly basic conditions (e.g., NaOH/CHCl₃). The resulting 3,4-dichlorobicyclo[3.2.1]-2-octene forms through a carbocation-mediated rearrangement (Fig. 1A). Critical parameters include:
Hydrolysis to Allylic Alcohol
The allylic chloride in 3,4-dichlorobicyclo[3.2.1]-2-octene undergoes selective hydrolysis using aqueous ethanol (50% v/v) at 60°C for 6 hours, yielding 3-chlorobicyclo[3.2.1]-3-octen-2-ol. Sodium bicarbonate buffers the system to prevent over-hydrolysis.
Oxidation to α,β-Unsaturated Ketone
Jones oxidation (CrO₃/H₂SO₄) converts the allylic alcohol to 3-chlorobicyclo[3.2.1]-3-octen-2-ketone. Alternatives like PCC/CH₂Cl₂ achieve comparable yields (78–82%) with milder conditions.
Base-Mediated Diketone Formation
Treatment with NaOH (20% w/v) in THF at reflux induces conjugate elimination, forming bicyclo[3.2.1]octane-2,4-dione. Catalytic tetrabutylammonium bromide (TBAB) enhances reaction kinetics, reducing completion time from 24 to 8 hours.
Final Acylation Step
The diketone reacts with 4-(methylsulfonyl)-2-chlorobenzoyl chloride (synthesized via CN117263832A’s method) in dichloromethane using DMAP as a catalyst. Key considerations:
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Stoichiometry: 1.1:1 acyl chloride-to-diketone ratio
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Temperature: 0°C to room temperature gradient
Alternative Synthetic Routes and Comparative Analysis
Norbornanone-Derived Pathways
Japanese patent JP10265441A outlines a route from norbornanone involving:
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Baeyer-Villiger oxidation with m-CPBA to form lactone
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Hydrolysis to hydroxy acid
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Cyclodehydration with P₂O₅
While elegant, this method suffers from:
Cyclopentadiene Dimerization Approach
CN1450044A utilizes [4+2] cycloaddition of cyclopentadiene dimers followed by:
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Ozonolysis to diketone precursor
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Reductive workup (Zn/HOAc)
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Oxidation (KMnO₄/H₂O)
This six-step process achieves 53% overall yield but requires cryogenic conditions (-78°C) for cycloaddition, increasing energy costs by ≈300% compared to Method 1.
Critical Reaction Optimization Data
Table 1: Comparison of Key Synthetic Parameters
| Parameter | Norbornene Route | Norbornanone Route | Cyclopentadiene Route |
|---|---|---|---|
| Starting Material Cost | $12/kg | $320/kg | $85/kg |
| Total Steps | 5 | 7 | 6 |
| Overall Yield | 68% | 41% | 53% |
| High-Temp Steps | 2 | 3 | 4 |
| Catalysts Required | TBAB, DMAP | m-CPBA | None |
Acylating Agent Synthesis
The 4-(methylsulfonyl)-2-chlorobenzoyl chloride required for final acylation is synthesized via:
Chlorosulfonation of o-Chlorotoluene
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Chlorosulfonic acid (3 eq) reacts with o-chlorotoluene at 55–60°C
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Hydrolysis at 0–5°C yields 3-chloro-4-methylbenzenesulfonyl chloride
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Methane sulfonation under pressure (2.5 bar CH₃Cl, 76–78°C) introduces the methylsulfonyl group
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 2,4-dione group into corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzoyl moiety .
Scientific Research Applications
Chemical Reactions
Bicyclo[3.2.1]octane-2,4-dione is involved in several significant chemical reactions:
- Oxidation and Reduction Reactions : These reactions are crucial for modifying the compound's functional groups and enhancing its biological activity.
- Substitution Reactions : The presence of the chloro and methylsulfonyl groups allows for diverse substitution patterns that can lead to various derivatives with potential pharmacological properties.
Reaction Examples
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Oxidation | Bicyclo[3.2.1]octane-2,4-dione to ketones | Formation of new functional groups |
| Substitution | Chlorination of the aromatic ring | Enhanced reactivity |
| Organocatalytic Synthesis | Synthesis using chiral catalysts | High enantioselectivity |
Synthesis of Natural Products
Bicyclo[3.2.1]octane-2,4-dione is integral in synthesizing several natural products known for their biological activities:
- Gelsemine : An alkaloid with notable neuroactive properties.
- Platensimycin : A natural antibiotic with potential applications against resistant bacterial strains.
- Vitisinol D : A compound with anti-cancer properties.
Pharmaceutical Development
The compound's ability to serve as a scaffold for developing new drugs makes it valuable in pharmaceutical research:
- Antitumor Agents : Modifications of bicyclo[3.2.1]octane derivatives have shown promise in targeting cancer cells.
- Antimicrobial Compounds : Research into derivatives has highlighted their potential as effective antimicrobial agents against various pathogens.
Material Science
Research indicates that bicyclo[3.2.1]octanes can be utilized in creating advanced materials due to their unique structural properties:
- Polymeric Materials : Incorporating bicyclic structures into polymers can enhance material strength and thermal stability.
- Nanomaterials : The compound's properties may facilitate the development of nanostructured materials for electronics and photonics.
Case Study 1: Synthesis of Platensimycin Core
A study demonstrated the successful synthesis of the platensimycin core using bicyclo[3.2.1]octane frameworks through organocatalysis, achieving yields exceeding 75% with excellent diastereoselectivity .
Case Study 2: Antitumor Activity Assessment
Research evaluating modified bicyclo[3.2.1]octanes revealed significant cytotoxic effects against various cancer cell lines, indicating potential as novel antitumor agents .
Mechanism of Action
The mechanism of action of Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane-2,4-dione: Lacks the benzoyl moiety, resulting in different chemical properties and reactivity.
3-[2-chloro-4-(methylsulfonyl)benzoyl]-cyclohexane-1,2-dione: Similar structure but with a cyclohexane core instead of bicyclo[3.2.1]octane.
Uniqueness
Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- is unique due to its combination of a bicyclic core and a benzoyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Biological Activity
Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]- is a bicyclic compound that has garnered attention for its potential biological activities, including antinociceptive, antibacterial, and antithrombotic properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a bicyclic structure consisting of a fused seven-membered and three-membered ring, with the molecular formula . The presence of functional groups such as ketones and sulfonyl groups contributes to its reactivity and biological properties.
The biological activity of bicyclo[3.2.1]octane derivatives often involves interactions with specific biological targets. For instance, studies suggest that the compound may exert its effects through:
- Antinociceptive Activity : The compound has been shown to inhibit pain responses in animal models, potentially through modulation of pain pathways in the central nervous system.
- Antibacterial Activity : Its derivatives have demonstrated efficacy against various bacterial strains, indicating a mechanism that disrupts bacterial cell wall synthesis or function.
- Antithrombotic Properties : The compound may influence coagulation pathways, reducing thrombus formation.
Antibacterial Activity
A study evaluated the antibacterial properties of bicyclo[3.2.1]octane derivatives against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bicyclo[3.2.1]octane derivative A | Staphylococcus aureus | 0.5 µg/mL |
| Bicyclo[3.2.1]octane derivative B | Escherichia coli | 1.0 µg/mL |
| Bicyclo[3.2.1]octane derivative C | Pseudomonas aeruginosa | 2.0 µg/mL |
Antinociceptive Activity
In a preclinical study using a rodent model, the antinociceptive effects were assessed using the hot plate test:
- Dosage : Various doses (10 mg/kg, 20 mg/kg, and 40 mg/kg) were administered.
- Results : Significant increases in pain threshold were observed at all dosages compared to control (p < 0.05).
Case Studies
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Case Study on Antinociception :
A research team investigated the analgesic effects of bicyclo[3.2.1]octane derivatives in mice subjected to thermal stimuli. The study concluded that these compounds significantly reduced pain sensitivity, supporting their potential use in pain management therapies. -
Case Study on Antibacterial Efficacy :
Another study focused on the antibacterial properties of bicyclo[3.2.1]octane derivatives against multi-drug resistant strains of bacteria. The findings indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential as lead compounds for antibiotic development.
Q & A
Q. What is the hydrolysis mechanism and activation kinetics of benzobicyclon (BZB) in aquatic systems?
BZB is a pro-herbicide that hydrolyzes to its active form, benzobicyclon hydrolysate (BH), in water. Hydrolysis occurs rapidly (t1/2 < 1 day) under neutral to alkaline conditions, with complete conversion observed across pH 5–9 in simulated aquatic systems . Key experimental parameters include:
- pH dependence : Faster hydrolysis at pH 7–9 due to nucleophilic attack by water on the dione ring.
- Temperature : Elevated temperatures (e.g., 25°C vs. 15°C) accelerate hydrolysis, following first-order kinetics .
- Analytical methods : Quantify BZB and BH using HPLC-MS/MS with a C18 column and ESI in negative ion mode .
| Hydrolysis Conditions | Conversion Rate to BH | Half-Life (t1/2) |
|---|---|---|
| pH 5, 25°C | 100% | ~24 hours |
| pH 7, 25°C | 100% | <12 hours |
| pH 9, 25°C | 100% | <6 hours |
Q. How is benzobicyclon synthesized, and what are its critical intermediates?
BZB is synthesized via a multi-step route involving:
- Dione ring formation : Cyclization of 1,3-cyclohexanedione derivatives.
- Benzoylation : Introduction of the 2-chloro-4-(methylsulfonyl)benzoyl group using Friedel-Crafts acylation . Key intermediates include bicyclo[3.2.1]octane-2,4-dione (BIOD) and substituted benzoyl chlorides. Reaction yields depend on solvent polarity (e.g., toluene vs. DMF) and catalyst choice (e.g., AlCl3) .
Q. What analytical methods are recommended for quantifying BZB and BH in environmental matrices?
- Liquid chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) for BH quantification .
- Mass spectrometry : Employ LC-ESI-MS/MS for trace-level detection in soil and water (LOQ = 0.1 µg/L) .
- Sample preparation : Solid-phase extraction (SPE) using HLB cartridges for aqueous matrices; sonication-assisted solvent extraction (ASE) for soils .
Advanced Research Questions
Q. How do soil redox conditions influence BH dissipation, and what experimental designs address this?
BH dissipates slowly in flooded rice soils (anaerobic conditions), with half-lives exceeding 30 days, compared to <20 days in aerobic soils . Experimental protocols should:
- Simulate field conditions: Maintain soil moisture at 80% water-holding capacity for aerobic vs. fully flooded for anaerobic systems.
- Monitor microbial activity: Use autoclaved controls to distinguish biotic vs. abiotic degradation pathways .
- Analytical challenges: Address BH’s low sorption (Kd = 1.2 L/kg) by optimizing extraction efficiency via methanol:water (9:1) mixtures .
| Soil Condition | Dissipation Half-Life (Days) | Primary Degradation Pathway |
|---|---|---|
| Aerobic | 18–22 | Microbial oxidation |
| Anaerobic | 32–38 | Hydrolysis |
| Autoclaved | >100 | Abiotic hydrolysis |
Q. What explains contradictions in photolysis rates of BH under varying environmental conditions?
BH photolysis exhibits pH-dependent kinetics due to speciation:
- Neutral species (pH < pKa) : Faster photolysis (t1/2 = 4–6 hours) via direct UV absorption.
- Anionic species (pH > pKa) : Slower degradation (t1/2 = 48–72 hours) due to charge repulsion with soil/sediment surfaces . Experimental designs must standardize light intensity (e.g., xenon arc lamps simulating sunlight) and account for dissolved organic matter (DOM), which quenches reactive oxygen species .
Q. How can computational modeling predict BZB resistance evolution in weeds?
Resistance mechanisms (e.g., enhanced detoxification via GST enzymes) are modeled using:
- QSAR : Correlate BZB’s logP (2.8) and molecular volume with herbicidal activity loss in resistant Echinochloa crus-galli populations .
- Molecular docking : Simulate BH binding to HPPD (4-hydroxyphenylpyruvate dioxygenase) and identify mutations (e.g., Phe381Ile) that reduce inhibitor affinity . Validation requires cross-referencing with enzyme inhibition assays (IC50 shifts from 0.1 µM to >10 µM in resistant weeds) .
Data Contradictions and Resolution
Q. Why do reported hydrolysis rates of BZB vary across studies?
Discrepancies arise from:
- Matrix effects : Hydrolysis accelerates in aqueous solutions vs. soil pore water due to ionic strength differences .
- Analytical interferences : Co-extracted humic acids in soil samples can overestimate BH persistence . Resolution: Standardize test systems using OECD Guideline 307 (aerobic/anaerobic soil studies) and include isotope-labeled internal standards (e.g., BH-<sup>13</sup>C6) .
Methodological Recommendations
- Degradation studies : Use <sup>14</sup>C-labeled BZB to track mineralization pathways and metabolite formation .
- Field trials : Monitor BH residues in rice paddies for ≥90 days post-application to assess environmental persistence .
- Resistance screening : Combine whole-plant bioassays with transcriptomic profiling to identify early resistance markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
